2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol
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Overview
Description
“2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol” is a chemical compound with the molecular formula C12H9N3O2S and a molecular weight of 259.28 . It is a derivative of thiazolo[4,5-b]pyridines, a class of compounds known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridines involves the construction of a bicyclic scaffold starting from thiazole or thiazolidine derivatives followed by pyridine annulation . This process results in the target fused thiazolo[4,5-b]pyridines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fused core scaffold that combines two potentially bioactive heterocyclic moieties, thiazole and pyridine . This structure features multiple reactive sites, enabling a wide range of modifications leading to novel polyfunctional analogs .Scientific Research Applications
Discovery of Novel Agonists for A2A Adenosine Receptor
- Research Finding: A study by Bharate et al. (2016) identified a novel class of compounds, including 2-phenylamino-thiazolo derivatives, as non-nucleoside partial agonists for the A2A adenosine receptor. These compounds were found to mimic the interactions of agonists' ribose, suggesting their potential in modulating receptor activities (Bharate et al., 2016).
Cycloaddition Reactions in Organic Synthesis
- Research Finding: Alajarín et al. (2006) investigated the [2+2] cycloaddition of 2-(phenylamino)thiazoles. This study provided insights into the reaction mechanisms and the formation of complex structures, highlighting the versatility of 2-(phenylamino)thiazolo derivatives in synthetic chemistry (Alajarín et al., 2006).
Anticancer Activity of Thiazolo Derivatives
- Research Finding: A study by Altuğ et al. (2011) explored the synthesis of thiazolo[3,2-a]pyridines, finding that some derivatives exhibited promising anticancer activity across various cancer cell lines. This research underscores the potential therapeutic applications of these compounds in cancer treatment (Altuğ et al., 2011).
Synthesis and Biological Activity of Thieno Derivatives
- Research Finding: Research by Queiroz et al. (2010) on novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines revealed significant antitumoral activity against various human tumor cell lines. The study highlights the importance of these compounds in developing new cancer therapies (Queiroz et al., 2010).
Antifungal Activity of Pyrimidine Derivatives
- Research Finding: Chhabria et al. (2011) synthesized thiazolo[4,5-d]pyrimidine derivatives with potent antifungal activity. This study demonstrates the potential of these compounds in addressing fungal infections (Chhabria et al., 2011).
Future Directions
The future directions for research on “2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol” and related compounds could involve further exploration of their pharmacological effects and potential applications in medicinal chemistry . Additionally, the development of novel synthetic techniques for these compounds could be a promising area of future research .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, such as 2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol, are biologically relevant purine bioisosteres . They have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities . Their ability to interact with a wide range of receptor targets may be crucial .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to influence a variety of physiological actions .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . The specific molecular and cellular effects of this compound are subject to further investigation.
Properties
IUPAC Name |
2-anilino-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-8-6-9(17)14-11-10(8)18-12(15-11)13-7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKHDZFUFMQWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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